4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole
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Overview
Description
4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural features and reactivity. This compound contains a pyrazole ring substituted with a fluorosulfonyloxyphenyl group, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 4-fluorobenzenesulfonyl chloride with 1-methylpyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce sulfonyl derivatives.
Scientific Research Applications
4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophilic center, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making the compound a valuable tool in chemical biology and pharmacology .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fluorosulfonyl-containing molecules. Examples are:
- 4-(4-Fluorophenyl)-1-methylpyrazole
- 4-(4-Sulfonyloxyphenyl)-1-methylpyrazole
- 4-(4-Chlorosulfonyloxyphenyl)-1-methylpyrazole
Uniqueness
What sets 4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole apart is its unique combination of a pyrazole ring with a fluorosulfonyloxy group. This structural feature imparts distinct reactivity and properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
4-(4-fluorosulfonyloxyphenyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3S/c1-13-7-9(6-12-13)8-2-4-10(5-3-8)16-17(11,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSXFKSZKMGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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